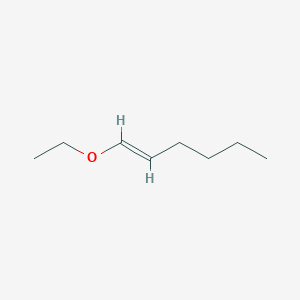

1-Ethoxy-1-hexene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(E)-1-ethoxyhex-1-ene |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8-9-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |

InChI Key |

QLKAZAWKFWEVLH-BQYQJAHWSA-N |

SMILES |

CCCCC=COCC |

Isomeric SMILES |

CCCC/C=C/OCC |

Canonical SMILES |

CCCCC=COCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Ethoxy 1 Hexene

Fundamental Reaction Pathways of Enol Ethers

The reactivity of 1-ethoxy-1-hexene is representative of enol ethers and is dominated by the chemistry of the electron-rich double bond.

Electrophilic Additions to the Carbon-Carbon Double Bond

Electrophilic addition is a primary reaction pathway for enol ethers. The reaction is initiated by an electrophile (E⁺) attacking the electron-rich double bond. Due to the electron-donating nature of the ethoxy group, the attack preferentially occurs at the β-carbon (C2), which is more nucleophilic. This regioselectivity follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

The mechanism proceeds through a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) at the α-carbon (C1), which carries the positive charge. Typical electrophilic additions include hydration, hydrohalogenation, and halogenation.

Mechanism of Electrophilic Addition:

For example, the reaction with HBr would yield a bromoacetal, following the protonation of the β-carbon and subsequent attack by the bromide ion.

Nucleophilic Additions and Conjugate Additions

Direct nucleophilic addition to the carbon-carbon double bond of simple enol ethers like this compound is generally unfavorable due to the high electron density of the π-system. However, enol ethers can participate in reactions that are formally considered nucleophilic additions under specific conditions, particularly when the molecule is part of a more complex system or when converted to a different reactive species.

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent polarity or catalysts. As electron-rich alkenes, enol ethers like this compound are excellent partners in various cycloaddition reactions.

These reactions include:

Hydrolysis and Transacetalization Reactions

The hydrolysis of enol ethers to a carbonyl compound and an alcohol is a fundamental and well-studied reaction, typically catalyzed by acid.

Hydrolysis: The acid-catalyzed hydrolysis of this compound yields hexanal (B45976) and ethanol (B145695). The mechanism is essentially the reverse of acetal (B89532) formation from an enol. It proceeds via a stepwise pathway where the initial and rate-limiting step is the protonation of the β-carbon. This generates a stable oxocarbenium ion intermediate, which is then attacked by water. Subsequent deprotonation yields a hemiacetal, which rapidly decomposes to the final aldehyde and alcohol products.

Transacetalization: In the presence of an alcohol and a catalyst (often an acid or a transition metal), enol ethers can undergo transacetalization to form new acetals. For instance, reacting this compound with a different alcohol (R'OH) under acidic conditions would lead to the formation of a new acetal, 1,1-di(alkoxy)hexane, and ethanol.

Kinetic and Mechanistic Investigations

The study of reaction kinetics provides valuable insight into the mechanisms of the chemical transformations of this compound.

Homogeneous Unimolecular Elimination Kinetics

Homogeneous unimolecular elimination, often studied in the gas phase at high temperatures (pyrolysis or thermolysis), involves the decomposition of a single molecule without the influence of a catalyst or solvent. For ethers, these reactions can proceed through various mechanisms, including radical chain reactions or concerted pericyclic eliminations.

A relevant model is the gas-phase elimination of 1,1-dimethoxycyclohexane, which yields 1-methoxy-1-cyclohexene and methanol. This reaction proceeds via a unimolecular mechanism, and its kinetics have been determined. Such studies suggest that a likely pathway for an acyclic enol ether like this compound could involve a six-membered cyclic transition state (a retro-ene type reaction), leading to the elimination of ethanol and the formation of 1,3-hexadiene. Alternatively, at higher temperatures, homolytic cleavage of C-O or C-C bonds could initiate a radical-based decomposition mechanism.

Kinetic parameters for such reactions are typically determined through experimental techniques like shock tubes or flow reactors, coupled with analytical methods such as mass spectrometry. The table below shows representative kinetic data for the decomposition of related ether compounds, which can serve as an approximation for the energy requirements of similar processes for this compound.

| Reaction Type | Example Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

|---|---|---|---|---|

| Unimolecular Elimination | 1,1-Dimethoxycyclohexane | 195.3 | 1012.9 | |

| Thermal Degradation | Poly(vinyl ethers) | 150 - 250 | Variable | |

| Pyrolysis (C-O bond homolysis) | Methyl Propyl Ether | ~340 | ~1016 |

Analysis of Reaction Intermediates and Transition States

The reactivity of enol ethers like this compound is largely defined by the electron-donating nature of the ethoxy group, which makes the double bond electron-rich. A key reaction pathway is acid-catalyzed hydrolysis, which proceeds through specific intermediates and transition states.

The mechanism for the acid-catalyzed hydrolysis of enol ethers is a stepwise process. The rate-limiting step is the irreversible protonation of the carbon atom at the C-2 position (the carbon not bonded to the oxygen). This initial proton transfer leads to the formation of a discrete oxocarbenium ion intermediate. This intermediate is a cation where the positive charge is stabilized by the adjacent oxygen atom. Following its formation, the oxocarbenium ion is rapidly attacked by a nucleophile, such as water, at the cationic center to complete the hydrolysis.

Kinetic isotope effect (KIE) studies on analogous enol ether systems provide insight into the structure of the transition state. For the acid-catalyzed hydrolysis of enolpyruvylshikimate 3-phosphate (EPSP), a large solvent deuterium (B1214612) KIE confirmed that protonation is the rate-limiting step. Further analysis of carbon and deuterium KIEs revealed a moderately late transition state with significant oxocarbenium ion character, where the bond order to the incoming proton is approximately 0.6. In contrast, enzymatic catalysis of a similar reaction proceeds through a much earlier transition state. The Hammond postulate suggests that for highly endothermic reaction steps, such as the protonation of an alkene to form a carbocation, the transition state will closely resemble the high-energy intermediate, in this case, the oxocarbenium ion.

Intramolecular general acid catalysis has also been studied, demonstrating that a nearby carboxylic acid group can catalyze the hydrolysis of an enol ether. This occurs via a transition state stabilized by hydrogen bonding, leading to the formation of the oxocarbenium intermediate which is then trapped intramolecularly.

Table 1: Key Intermediates and Transition State Characteristics in Enol Ether Reactions

| Reaction | Key Intermediate | Transition State Characteristics | Supporting Evidence |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Oxocarbenium Ion | Stepwise mechanism (AH‡*AN); Rate-limiting, irreversible protonation at C-2; Moderately late transition state with significant carbocation character. | Kinetic Isotope Effects (KIEs), lack of solvent hydron (B225902) exchange. |

| Intramolecular Acid Catalysis | Oxocarbenium Ion | Stabilized by hydrogen-bonding from a neighboring acidic group. | Effective molarities, solvent deuterium isotope effects. |

Radical Reactions and Pathways

Enol ethers such as this compound can participate in radical reactions, typically involving the addition of a radical species across the electron-rich double bond. The pyrolysis of 1-hexene (B165129), a related alkene, proceeds via a free radical chain mechanism, indicating the susceptibility of such structures to radical-initiated transformations.

Studies on the oxidation of 1-hexene have shown that the reaction can be initiated by a radical initiator like tert-butyl hydroperoxide (TBHP). The use of a radical scavenger inhibited the reaction, confirming that radical chemistry was operative. In the context of enol ethers, radical additions can be challenging due to the electronic nature of the reactants. For instance, the addition of a nucleophilic acyl radical to an electron-rich enol ether involves an inefficient orbital interaction between the high-energy singly occupied molecular orbital (SOMO) of the radical and the high-energy lowest unoccupied molecular orbital (LUMO) of the enol ether. Despite this, intramolecular additions of acyl radicals to unactivated enol ethers have been achieved, yielding cyclized products with high stereocontrol.

Furthermore, phosphonyl radical additions to enol ethers have been developed for the stereoselective synthesis of cyclic ethers. The addition of activated iodoalkanes to ynol ethers, which are precursors to enol ethers, proceeds under mild, neutral radical conditions to stereoselectively form α-iodo enol ethers.

More complex transformations can also be initiated by radical pathways. A photoinduced palladium-catalyzed 1,2-difunctionalization of electron-rich olefins proceeds via the addition of an alkyl radical. This is followed by the oxidation of the resulting radical intermediate to a carbocation, enabling subsequent bond formations. Similarly, iron-catalyzed dicarbofunctionalization of silyl enol ethers involves the Giese addition of a radical to form an α-silyloxy radical intermediate, which then engages in a cross-coupling step.

Table 2: Examples of Radical Reactions Involving Enol Ethers and Related Olefins

| Reaction Type | Radical Species | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Acyl Radical | Unactivated Enol Ether | Achieved stereocontrolled formation of oxepane (B1206615) rings. | |

| Photoinduced 1,2-Difunctionalization | Alkyl Radical | Electron-Rich Olefin | Proceeds via a radical-polar crossover mechanism involving a carbocation intermediate. | |

| Dicarbofunctionalization | (Fluoro)alkyl Radical | Silyl Enol Ether | Forms an α-silyloxy radical intermediate that undergoes selective cross-coupling. | |

| Radical Addition | Phosphonyl Radical | Enol Ether | Enables stereoselective synthesis of cyclic ethers. | |

| Oxidation | Oxygen-based radicals | 1-Hexene | Reaction initiated by TBHP and proceeds via a radical mechanism. |

Catalytic Transformations Involving this compound

Metal-Catalyzed Reaction Development

Enol ethers like this compound are valuable substrates in a variety of metal-catalyzed transformations due to their electron-rich nature. Palladium catalysis has been extensively used for the functionalization of such olefins.

The Heck reaction, a palladium-catalyzed arylation or vinylation, has been a focus of development. A significant challenge with electron-rich olefins is controlling the regioselectivity, as reactions can yield a mixture of α- and β-substituted products. Research has shown that highly regioselective Heck arylation can be achieved using aryl bromides in a solvent system composed of DMSO and a small amount of an ionic liquid, which circumvents the need for halide scavengers. Similarly, highly regioselective vinylation of electron-rich olefins with vinyl halides has been accomplished in DMSO, challenging the assumption that the reaction must proceed through an ionic pathway and suggesting a neutral pathway is in operation.

Palladium catalysis also enables other transformations. A palladium-catalyzed amination-oxidation of electron-rich olefins with anilines has been developed, using air as the oxidant, to produce α-amino acid structures. Photoinduced palladium-catalyzed 1,2-difunctionalization reactions have also been reported, which proceed through a radical-polar crossover mechanism.

Ruthenium catalysts have been employed for the hydrogenation and oxidation of related alkenes. Ruthenium complexes supported on mesoporous materials like MCM-48 have shown high catalytic activity in the hydrogenation of 1-hexene to n-hexane. Additionally, supported ruthenium catalysts can facilitate the solvent-free oxidation of 1-hexene using air as the primary oxidant, with a small amount of a radical initiator.

Iron catalysts have also been explored. Iron(III) complexes with salicylaldimine ligands can catalyze the polymerization of 1-hexene, producing branched poly(1-hexene) through a chain-walking mechanism.

Organocatalytic Systems for Enol Ether Reactivity

Organocatalysis provides a metal-free approach to activating enol ethers and their derivatives for asymmetric synthesis. These systems often rely on the formation of transient, reactive species through the interaction of the substrate with a small, chiral organic molecule.

A primary mode of activation for enol ethers and their silyl derivatives (silyl enol ethers) is through the formation of iminium ions or through hydrogen-bonding interactions. For example, the enantioselective alkylation of electron-rich benzene (B151609) rings with α,β-unsaturated aldehydes can be achieved using iminium catalysis, which facilitates the construction of benzylic stereocenters.

Organocatalytic cascade reactions have emerged as a powerful strategy for building molecular complexity. An unprecedented one-pot sequence involving 1,4-, 1,6-, and 1,2-additions was developed using a squaramide catalyst and an achiral base. This allows for the stereocontrolled formation of complex cyclohexane (B81311) rings with multiple stereocenters.

Silyl enol ethers, as stable enolate surrogates, are widely used in organocatalytic reactions. The first catalytic asymmetric Mukaiyama–Mannich reaction of fluorinated silyl enol ethers with ketimines was developed using a hydroquinine-derived bifunctional urea (B33335) catalyst. This reaction produces Cα-tetrasubstituted α-amino acid derivatives with high stereoselectivity. Asymmetric conjugate additions of silyl enol ethers to nitroalkenes have also been achieved using chiral primary amine-thiourea organocatalysts. Furthermore, the development of highly active chiral disulfonimide catalysts has enabled enantioselective Mukaiyama aldol (B89426) reactions of ketone-derived silyl enol ethers at extremely low catalyst loadings.

A novel strategy for the regio-, diastereo-, and enantioselective α-allylation of ketones involves the reaction of silyl enol ethers with allyl fluorides, promoted by a chiral Lewis-base catalyst. This method relies on a crucial Si-F interaction to activate the nucleophile and organize the transition state.

Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction catalyzed by metal alkylidene complexes, typically based on ruthenium or molybdenum. Enol ethers, including this compound, can participate as substrates in these transformations, although their electronic properties can influence reactivity.

Ring-closing metathesis (RCM) is a widely used variant for synthesizing cyclic structures. The RCM of dienes containing an enol ether moiety can produce cyclic enol ethers. For instance, molybdenum-based alkylidenes have been shown to be effective in the asymmetric RCM of enol ethers, yielding five- and six-membered rings in high enantiomeric excess. Ruthenium-based catalysts, particularly second-generation Grubbs catalysts, are also used for the RCM synthesis of carbocyclic enol ethers. Ring-closing enyne metathesis, another variant, can be used to prepare alkenyl-substituted cyclic enol ethers.

Cross-metathesis involves the reaction of two different olefins. The cross-metathesis between 1-hexene and cyclooctene (B146475) has been studied using tungsten-based catalysts, producing a range of linear polyenes. The reaction between 1-hexene and (E)-anethole, catalyzed by a second-generation Grubbs catalyst, leads to the formation of the cross-metathesis product, although secondary metathesis can occur over time.

Table 3: Overview of Metathesis Reactions with Enol Ethers and Related Olefins

| Metathesis Type | Substrates | Catalyst Type | Product Type | Key Findings |

|---|---|---|---|---|

| Asymmetric Ring-Closing Metathesis (ARCM) | Achiral diene enol ethers | Chiral Mo-based alkylidenes | Optically enriched cyclic enol ethers | First examples of catalytic ARCM of enol ethers, yielding products in up to 94% ee. |

| Ring-Closing Metathesis (RCM) | Diene silyl enol ethers | Second-generation Grubbs (Ru) | Carbocyclic silyl enol ethers | Successful synthesis of carbocyclic enol ethers. |

| Ring-Closing Enyne Metathesis | Alkynyl ethers | Not specified | Alkenyl-substituted cyclic enol ethers | Moderate to good yields for six- and seven-membered rings. |

| Cross-Metathesis | 1-Hexene and (E)-Anethole | Second-generation Grubbs (Ru) | (E)-1-(4-Methoxyphenyl)-1-hexene | Instantaneous formation of cross-product, followed by secondary metathesis. |

| Cross-Metathesis | 1-Hexene and Cyclooctene | WCl6-based systems | Linear nonconjugated polyenes | High conversion of cyclooctene to linear dienes. |

Advanced Spectroscopic Characterization of 1 Ethoxy 1 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the molecular structure of 1-Ethoxy-1-hexene, providing detailed information about the hydrogen and carbon framework.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the connectivity of atoms in this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. For the ethoxy group, a triplet is typically observed for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The vinylic protons on the double bond exhibit distinct chemical shifts, which can help in determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms of the ethoxy group typically appear in the upfield region, with the OCH₂ carbon chemical shift confirming the ether linkage. The sp² hybridized carbons of the double bond are observed at lower field (downfield). The stereochemistry of the isomers can be determined by ¹³C NMR.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| O-CH ₂-CH₃ | 3.3-3.5 (quartet) | 60-70 |

| O-CH₂-CH ₃ | 1.2-1.4 (triplet) | 14-16 |

| =CH -O | 5.8-6.3 | 140-145 |

| =CH-CH ₂- | 4.5-5.0 | 100-105 |

| -CH ₂-CH₂-CH₂-CH₃ | 1.9-2.1 | 30-32 |

| -CH₂-CH ₂-CH₂-CH₃ | 1.3-1.5 | 31-33 |

| -CH₂-CH₂-CH ₂-CH₃ | 1.2-1.4 | 22-24 |

| -CH₂-CH₂-CH₂-CH ₃ | 0.8-1.0 | 13-15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound and confirming its structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of the hexyl chain and the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques reveal through-space proximity of protons. They are crucial for determining the stereochemistry of the double bond (E or Z isomer) by observing correlations between protons on opposite sides of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for confirming the connection between the ethoxy group and the hexene chain.

NMR spectroscopy is a powerful tool for studying the three-dimensional structure of molecules, including the conformation and stereochemistry of this compound.

The coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn helps to deduce the preferred conformation of the flexible hexyl chain. Furthermore, NOESY/ROESY experiments are definitive in assigning the E/Z stereochemistry of the double bond by identifying which protons are on the same side of the double bond. The chemical shifts in both ¹H and ¹³C NMR can also be influenced by the stereochemistry of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY/ROESY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (128.21 g/mol ), and a series of fragment ions. The fragmentation pattern is characteristic of the compound and can be used for identification. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bonds of the alkyl chains.

Interactive Data Table: Expected Fragment Ions in the EI-MS of this compound

| m/z | Possible Fragment |

| 128 | [CH₃(CH₂)₄CH=CHOCH₂CH₃]⁺ (Molecular Ion) |

| 99 | [M - C₂H₅]⁺ |

| 85 | [M - OCH₂CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing mixtures and can be used to confirm the purity of a this compound sample. The gas chromatogram will show a peak corresponding to this compound, and the mass spectrum of that peak will provide its characteristic fragmentation pattern for identification. The retention time from the GC is also a characteristic property of the compound under specific chromatographic conditions.

Electron Ionization Mass Spectrometry (EI-MS)

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes. For this compound, this involves analyzing the characteristic vibrations of its alkene and ether functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the analysis of similar structures, such as 1-hexene (B165129) and ethoxyethene.

The key functional groups in this compound are the C=C double bond, the C-O-C ether linkage, and various C-H bonds (vinylic, aliphatic). The IR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of these groups. For instance, the C=C stretching vibration in alkenes typically appears in the 1680-1640 cm⁻¹ region. The presence of an oxygen atom attached to the double bond (an enol ether) influences the electron density and, consequently, the exact frequency of this band. The C-O stretching vibrations of ethers produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (Vinylic) | 3100-3000 | Medium |

| C-H Stretch | -CH₃, -CH₂- (Alkyl) | 2975-2850 | Strong |

| C=C Stretch | Alkene | 1670-1650 | Medium, Variable |

| C-H Bend | -CH₂- (Scissoring) | ~1465 | Variable |

| C-H Bend | -CH₃ (Asymmetric) | ~1450 | Variable |

| C-H Bend | =C-H (Out-of-plane) | 980-675 | Strong |

| C-O Stretch | Ether (Asymmetric) | 1260-1200 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra.

For this compound, the most prominent feature in the Raman spectrum is expected to be the C=C stretching vibration, typically found between 1680 and 1610 cm⁻¹. This band is often stronger in Raman than in IR for substituted alkenes. The various C-H stretching and bending vibrations will also be present, as will the C-O ether stretches. The symmetric C-O-C stretch may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (Vinylic) | 3100-3000 | Medium |

| C-H Stretch | -CH₃, -CH₂- (Alkyl) | 3000-2800 | Strong |

| C=C Stretch | Alkene | 1680-1650 | Strong |

| C-H Bend | -CH₂-, -CH₃- | 1470-1430 | Medium |

This table is generated based on typical Raman shifts for the specified functional groups.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. These transitions involve the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorbing groups within a molecule are known as chromophores. In this compound, the chromophores are the carbon-carbon double bond (π system) and the oxygen atom with its non-bonding electrons (n electrons).

The expected electronic transitions for this molecule are the π → π* (pi to pi antibonding) and n → σ* (non-bonding to sigma antibonding) transitions.

π → π Transition:* This transition involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital. For isolated alkenes like 1-hexene, this transition occurs at high energy, with a maximum absorption (λmax) typically below 200 nm.

n → σ Transition:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the ethoxy group to an antibonding σ* orbital. For ethers, this transition also requires high energy and typically occurs in the 180-190 nm range.

Due to these characteristics, this compound is expected to show significant absorption only in the far-UV region of the spectrum. The λmax would likely be below 200 nm, making it transparent in the standard UV-Vis range (200-800 nm).

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | C=C | < 200 |

This table is based on data for isolated alkene and ether chromophores.

Other Spectroscopic Methods (e.g., Electron Spin Resonance (ESR) Spectroscopy)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or certain metal complexes. The technique is based on the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field.

This compound is a diamagnetic molecule with all its electrons paired in its ground state. Therefore, it is ESR-inactive and will not produce an ESR spectrum on its own. However, ESR spectroscopy could be a valuable tool for studying radical species derived from this compound. For example, if the molecule were to undergo homolytic cleavage or react with a radical initiator, the resulting radical intermediates could be detected and characterized by ESR.

Theoretical and Computational Studies of 1 Ethoxy 1 Hexene

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Theoretical analysis can map out this electronic landscape in detail.

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form a new set of orbitals that extend over the entire molecule. These new orbitals are known as molecular orbitals, and they can be classified as bonding, antibonding, or non-bonding.

For 1-ethoxy-1-hexene, the key interactions involve the π-system of the carbon-carbon double bond and the p-orbitals of the ether oxygen. The oxygen atom's lone pairs can participate in π-conjugation with the double bond. This interaction leads to the formation of a Highest Occupied Molecular Orbital (HOMO) that is higher in energy than that of a simple alkene, and a Lowest Unoccupied Molecular Orbital (LUMO) that is also affected.

The electron density distribution, which can be visualized through computational modeling, would be expected to show a high concentration of electrons around the electronegative oxygen atom and within the C=C double bond. The conjugation effect would also lead to a slight increase in electron density on the β-carbon of the vinyl group, influencing the molecule's reactivity towards electrophiles. This electron-donating nature of the ethoxy group activates the double bond.

Quantum chemical calculations provide quantitative data on molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. DFT methods, such as B3LYP, are often used to study vinyl ethers due to their balance of computational cost and accuracy. Ab initio methods, while more computationally intensive, can offer even higher accuracy.

For this compound, these calculations can determine its most stable three-dimensional structure (geometry optimization) and compute various electronic properties. Public databases like PubChem provide some of these pre-computed properties.

Table 1: Computed Properties for (E)-1-Ethoxy-1-hexene Below is a table of properties for (E)-1-ethoxy-1-hexene computed by various methods and made available through the PubChem database.

| Property | Value | Computational Method/Source |

| Molecular Weight | 128.21 g/mol | PubChem 2.1 |

| XLogP3-AA (Lipophilicity) | 2.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |

| Exact Mass | 128.120115130 Da | PubChem 2.1 |

| Topological Polar Surface Area | 9.2 Ų | Cactvs 3.4.6.11 |

This data is sourced from computational models and has not necessarily been experimentally verified.

These calculations would confirm that the molecule likely prefers a planar or near-planar arrangement around the C=C-O group to maximize conjugation. Studies on similar vinyl ethers have used DFT to investigate rotational barriers and conformational preferences.

Molecular Orbital Theory and Electron Density Distribution

Reaction Energetics and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the most likely mechanisms by calculating the energies of reactants, products, and the transition states that connect them.

A transition state is the highest energy point along a reaction pathway. Locating this structure computationally is key to understanding a reaction's feasibility and kinetics. For this compound, a primary reaction of interest is electrophilic addition to the double bond.

Computational models, particularly using DFT, can be employed to calculate the structure and energy of the transition state for a reaction, such as the addition of an electrophile like HBr. The Hammond Postulate suggests that for an exothermic reaction, the transition state will resemble the reactants. Given the electron-rich nature of the double bond, this reaction is expected to be rapid.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the entire reaction path from reactants to products, confirming that the identified transition state correctly connects the desired species.

Table 2: Illustrative Energy Profile for Electrophilic Addition to this compound This table provides a hypothetical, yet plausible, set of calculated energy values for the addition of H+ to this compound, as might be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + H+) | 0 | Starting materials |

| Transition State | +5 to +10 | Energy barrier for the reaction |

| Carbocation Intermediate | -15 to -25 | Stable intermediate after H+ addition |

Note: These values are illustrative and represent typical outcomes for such a reaction.

Kinetic modeling uses the energy barriers (activation energies) derived from transition state calculations to predict reaction rates. Studies on the reactions of other vinyl ethers with atmospheric radicals like OH and NO3 have successfully used these methods to determine reaction kinetics.

For this compound, kinetic models could predict its atmospheric lifetime or its reactivity in polymerization processes. The rate constants for various potential reactions, such as addition, isomerization, or oxidation, can be estimated. For instance, kinetic studies on similar short-chain vinyl ethers show that the reaction with OH radicals is a significant atmospheric degradation pathway.

Transition State Calculations and Intrinsic Reaction Coordinate Analysis

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts, which are essential for structure verification.

Modern machine learning and DFT-based approaches can predict ¹H and ¹³C NMR chemical shifts with high accuracy. For this compound, these predictions can be compared against experimental spectra for validation. The predicted shifts would reflect the electronic environment of each nucleus. For example, the vinyl protons would be significantly affected by the electron-donating ethoxy group, with the α-proton appearing at a different chemical shift than the β-proton. Similarly, the carbons of the double bond would have characteristic shifts influenced by the oxygen atom.

Ab initio and GIAO (Gauge-Independent Atomic Orbital) calculations have been used to predict NMR shielding constants for vinyl ethers, which can then be converted to chemical shifts. These predictions help in the assignment of complex spectra and can confirm structural details, such as the E or Z configuration of the double bond.

Table 3: Predicted vs. Exemplary Experimental ¹³C NMR Shifts for (E)-1-Ethoxy-1-hexene This table shows a hypothetical comparison between computationally predicted ¹³C NMR chemical shifts and typical experimental values for a vinyl ether of this type.

| Carbon Atom | Predicted Shift (ppm) (Illustrative) | Typical Experimental Range (ppm) |

| C1 (Vinyl, α to O) | 140 - 145 | 142.1 |

| C2 (Vinyl, β to O) | 85 - 90 | 87.5 |

| C3 (of hexyl) | 30 - 35 | 31.8 |

| C4 (of hexyl) | 28 - 32 | 29.5 |

| C5 (of hexyl) | 22 - 25 | 22.6 |

| C6 (of hexyl) | 13 - 15 | 14.0 |

| C1' (of ethoxy) | 63 - 68 | 65.4 |

| C2' (of ethoxy) | 14 - 17 | 15.2 |

Note: Predicted values are illustrative based on general principles. Experimental values are representative for similar structures and not specific to this compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in structural elucidation. For this compound, Density Functional Theory (DFT) is a commonly employed method for calculating ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Functionals like B3LYP combined with basis sets such as 6-31G* or larger are often used to balance computational cost and accuracy. More advanced methods, including machine learning algorithms trained on extensive experimental databases, are also emerging as powerful predictors of chemical shifts. These approaches can achieve high accuracy, with mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in some cases.

Computational predictions for the ¹H and ¹³C NMR chemical shifts of the (E)-1-ethoxy-1-hexene isomer are presented below. These values are calculated using DFT methods, which provide a theoretical spectrum that can be compared with experimental data to confirm the structure.

Interactive Data Table: Predicted NMR Chemical Shifts for (E)-1-Ethoxy-1-hexene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl H (α to O) | 6.2 - 6.4 | 140 - 145 |

| Vinyl H (β to O) | 4.8 - 5.1 | 100 - 105 |

| -O-CH₂- (ethoxy) | 3.6 - 3.8 | 65 - 70 |

| -CH₃ (ethoxy) | 1.2 - 1.4 | 14 - 16 |

| Allylic -CH₂- | 2.0 - 2.2 | 30 - 35 |

| -(CH₂)₂- | 1.3 - 1.5 | 22 - 28 |

| Terminal -CH₃ | 0.8 - 1.0 | 13 - 15 |

Note: The predicted chemical shift values are illustrative and can vary based on the specific computational model, functional, basis set, and solvent effects considered.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are essential for assigning experimental spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method.

Key vibrational modes for this compound include the C=C stretching of the vinyl group, C-O-C stretching of the ether linkage, and various C-H stretching and bending modes. Theoretical spectra help in distinguishing between different isomers, such as the (E) and (Z) configurations of the double bond.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (vinyl) | 3050 - 3150 | Stretching of H atoms on the C=C double bond. |

| C-H Stretch (alkyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethoxy and hexyl groups. |

| C=C Stretch | 1640 - 1680 | Stretching of the carbon-carbon double bond. Its intensity is enhanced by the oxygen substituent. |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Asymmetric stretching of the ether linkage. |

| C-O-C Symmetric Stretch | 1050 - 1150 | Symmetric stretching of the ether linkage. |

| =C-H Out-of-Plane Bend | 950 - 990 | Bending of the vinyl C-H bonds out of the plane of the double bond. |

Note: These are predicted harmonic frequencies. Experimental values may differ due to anharmonicity and intermolecular interactions. The specific frequency depends on the isomer and its conformation.

Molecular Dynamics and Conformational Space Exploration

This compound is a flexible molecule with multiple rotational bonds, leading to a complex conformational landscape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. The most stable conformations are those that minimize steric and torsional strain.

For this compound, key rotational bonds include the C-O bond of the ethoxy group and the C-C single bonds of the hexyl chain. Rotation around the C(vinyl)-O bond leads to different orientations of the ethyl group relative to the double bond, often described as s-cis or s-trans (or syn- and anti-periplanar) conformations. Similarly, the hexyl chain can adopt various staggered conformations, with the anti-conformation being generally more stable for adjacent carbon-carbon bonds.

Molecular Dynamics (MD) simulations can be used to explore the conformational space of this compound over time. By simulating the atomic motions based on a given force field, MD can identify the most populated conformational states and the energy barriers between them. These studies provide a dynamic picture of the molecule's structure, which is crucial for understanding its physical properties and reactivity. The relative populations of different conformers can influence the observed spectroscopic properties and the molecule's interaction with other chemical species.

Synthetic Applications and Advanced Intermediacy of 1 Ethoxy 1 Hexene

Role as a Versatile Building Block in Organic Synthesis

1-Ethoxy-1-hexene is an enol ether that serves as a highly useful and versatile building block in modern organic synthesis. Its utility stems from the electronic properties of the enol ether functional group, where the oxygen atom's lone pairs donate electron density into the carbon-carbon double bond. This polarization renders the β-carbon nucleophilic, making the molecule reactive towards a wide array of electrophiles. This inherent reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

The compound's role as a synthetic intermediate is demonstrated by its application in the formation of various functionalized aliphatic compounds, including substituted acetaldehyde (B116499) derivatives. Furthermore, its ability to participate in cycloaddition reactions makes it a key precursor for synthesizing heterocyclic frameworks, such as β-lactams, which are themselves valuable synthons for more complex molecules like amino acids, alkaloids, and carbohydrates. The stereochemistry of the double bond, which can exist in either cis or trans configurations, adds another layer of synthetic utility, enabling stereocontrolled transformations.

Application in Carbon-Carbon Bond Forming Reactions

A significant application of this compound is its participation in carbon-carbon bond-forming reactions, most notably in cycloadditions. It reacts with isocyanates to form β-lactam rings (2-azetidinones), a core structure in many biologically active compounds.

For example, the reaction of this compound with p-toluenesulfonyl isocyanate yields 4-alkoxy-2-azetidinones. This transformation is a [2+2] cycloaddition, where the double bond of the enol ether reacts with the carbon-nitrogen double bond of the isocyanate. The reaction conditions are crucial, as lower temperatures (room temperature) favor the formation of the desired β-lactam product in yields ranging from 60-100%, while higher temperatures can lead to the formation of 3-alkoxyacrylamides as byproducts.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | p-Toluenesulfonyl isocyanate | 4-Alkoxy-2-azetidinone (β-Lactam) |

This table summarizes the key reactants in the cycloaddition reaction to form β-lactams.

Stereoselective Transformations for Complex Molecule Construction

The stereochemistry of this compound plays a critical role in directing the outcome of certain reactions, making it a valuable tool for stereoselective synthesis. The synthesis of this compound itself can be highly stereoselective; for instance, the cis hydralumination of 1-ethoxy-1-hexyne produces cis-1-ethoxy-1-hexene with greater than 97% isomeric purity.

This stereochemical integrity can be partially transferred during subsequent reactions. The cycloaddition with p-toluenesulfonyl isocyanate proceeds with partial stereospecificity. The geometry of the starting enol ether influences the stereochemical composition of the resulting β-lactam product.

When cis -1-ethoxy-1-hexene is used, the major product is the cis-β-lactam.

Conversely, the reaction with trans -1-ethoxy-1-hexene yields the trans-β-lactam as the major product.

The table below details the observed product distribution, highlighting the stereoselective nature of the transformation.

| Starting Alkene Isomer | % Yield of cis-β-Lactam | % Yield of trans-β-Lactam |

| cis-1-Ethoxy-1-hexene | 70% | 30% |

| trans-1-Ethoxy-1-hexene | 33% | 67% |

This table illustrates the influence of the starting material's stereochemistry on the product distribution in the synthesis of 4-alkoxy-2-azetidinones.

Precursor for Diverse Functionalized Organic Compounds

This compound is a precursor to a variety of functionalized organic molecules, extending its utility beyond a single reaction class.

Aldehydes : As a classic enol ether, this compound can be readily hydrolyzed under acidic conditions to unmask the carbonyl group, yielding hexanal (B45976). This transformation is fundamental in its use for preparing substituted acetaldehyde derivatives.

Heterocyclic Compounds : It is a key starting material for 4-alkoxy-2-azetidinones, which are stable and highly reactive intermediates. These β-lactams can serve as synthons for a diverse range of natural products and other complex organic molecules.

Organotin Compounds : The compound is also involved in the field of organometallic chemistry. In one documented synthesis, (Z)-1-ethoxy-2-triphenylstannylhex-1-ene reacts with acetic acid to produce triphenyltin (B1233371) acetate (B1210297) and this compound. This indicates its role not only as a reactant but also as a potential co-product in organotin transformations.

Conclusion and Future Research Directions

Summary of Current Research Progress

Research specifically focused on 1-Ethoxy-1-hexene is limited, with much of the available information being fundamental characterization data. The compound is identified primarily by its molecular formula, C8H16O, and its structure as an enol ether, specifically (E)-1-ethoxyhex-1-ene. Its molecular weight is approximately 128.21 g/mol .

The synthesis of vinyl ethers, the class of compounds to which this compound belongs, can be achieved through various methods. One relevant approach is the Wittig-type olefination of esters. For instance, reagents prepared from the reduction of RCHBr2 with zinc and titanium tetrachloride (TiCl4) in the presence of a ligand like tetramethylethylenediamine (TMEDA) have been effective in converting esters into the corresponding alkenyl ethers with high Z-selectivity. A specific procedure for the synthesis of a related compound, (Z)-1-Ethoxy-1-phenyl-1-hexene, has been detailed in Organic Syntheses, involving the reaction of ethyl benzoate (B1203000) with a reagent system of 1,1-dibromopentane, zinc, and TiCl4. This suggests a viable, though not explicitly documented for this specific compound, pathway for the synthesis of this compound from an appropriate aliphatic ester.

Spectroscopic data for this compound is available, including 13C NMR, GC-MS, and vapor-phase IR spectra, which are essential for its identification and characterization. However, in-depth studies interpreting this data in the context of its chemical behavior are not widely published.

Identification of Unexplored Research Avenues

The current body of scientific literature presents significant opportunities for further research into this compound. A notable gap exists in the comprehensive study of its chemical reactivity. While its structure as an enol ether suggests susceptibility to hydrolysis and electrophilic addition, detailed kinetic and mechanistic studies of these reactions are lacking.

Furthermore, the catalytic chemistry involving this compound is a largely uncharted area. The precursor, 1-hexene (B165129), is a subject of extensive research, particularly in oligomerization and polymerization reactions using various catalytic systems, including zirconocene-based catalysts. However, investigations into how the electron-donating ethoxy group on the double bond of this compound influences its behavior as a monomer have not been reported. Exploring its potential in polymerization and copolymerization could yield novel materials with unique properties.

There is also a scarcity of research on its physical properties beyond basic data points. Detailed studies on properties like viscosity, surface tension, and solvent capabilities are needed. Similarly, while related fluorinated ethers have been explored as potential refrigerants or heat transfer fluids, the thermophysical properties of this compound remain uninvestigated. The study of its pyrolysis and combustion chemistry, similar to what has been done for 1-hexene and cyclohexane (B81311), could provide valuable data for chemical modeling.

Potential for Novel Methodologies and Applications

The development of novel synthetic methodologies for this compound represents a significant research opportunity. While classical methods can be inferred, the application of modern, highly selective catalytic processes could provide more efficient and stereoselective routes to its synthesis. For example, adapting regioselective methods like the bis-alkoxyselenenylation of terminal alkenes could potentially lead to new functionalized derivatives.

The compound's potential applications are diverse yet undeveloped. As an enol ether, it is a valuable intermediate in organic synthesis, capable of participating in cycloaddition reactions and serving as a precursor to ketones and aldehydes. Its reactivity could be harnessed for the synthesis of fine chemicals, flavors, and fragrances.

Furthermore, the potential of this compound as a monomer in polymer science is a promising avenue. Its polymerization could lead to poly(vinyl ether)s with a hexyl group, potentially offering unique thermal and mechanical properties. Investigating its role as a comonomer with olefins like ethylene (B1197577) could modify the properties of widely produced plastics like polyethylene. The development of new catalysts, perhaps inspired by those used for ethylene oligomerization, could be tailored for the specific polymerization of this functionalized alkene.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethoxy-1-hexene, and how do reaction parameters influence product yield and purity?

- Methodology :

- Nucleophilic substitution : React 1-hexanol with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaOH). Monitor reaction progress via TLC or GC-MS to optimize reaction time and temperature .

- Dehydration of alcohols : Use acid-catalyzed dehydration of 1-ethoxy-2-hexanol. Control temperature (typically 120–150°C) to avoid side reactions like polymerization.

- Key considerations : Purify via fractional distillation (boiling point ~140–145°C) and confirm purity using GC with reference retention indices .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodology :

- Gas Chromatography (GC) : Compare retention times with authenticated standards (e.g., PubChem data ).

- NMR Spectroscopy : Analyze -NMR peaks for ethoxy (–OCHCH) and alkene protons (δ 4.8–5.5 ppm for vinyl protons). -NMR confirms ether (δ 60–70 ppm) and alkene carbons (δ 110–130 ppm) .

- IR Spectroscopy : Identify C-O-C stretching (~1100 cm) and C=C stretching (~1640 cm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Controlled decomposition studies : Use shock-tube experiments (as in cyclohexane/1-hexene studies ) to isolate decomposition pathways. Monitor products via GC-MS to distinguish between isomerization (e.g., forming 1-hexene derivatives) and bond cleavage.

- Kinetic modeling : Apply Arrhenius parameters (e.g., rate constants from comparative rate experiments ) to reconcile discrepancies in activation energies.

- Cross-validate methods : Compare thermogravimetric analysis (TGA) with computational simulations (e.g., DFT for bond dissociation energies) .

Q. What strategies optimize selectivity in catalytic oxidation of this compound to aldehydes?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CrO) under inert atmospheres. Prioritize low-temperature conditions to suppress over-oxidation to carboxylic acids .

- Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Monitor byproduct formation (e.g., epoxides) via LC-MS.

- In situ spectroscopy : Employ FTIR or Raman to detect reactive intermediates and adjust reagent stoichiometry dynamically.

Q. How should researchers design experiments to evaluate the biological interactions of this compound?

- Methodology :

- Cytotoxicity assays : Use MTT assays on human cell lines (e.g., HepG2) at varying concentrations (0.1–10 mM). Include positive controls (e.g., methanol for solvent effects) and reference cytotoxicity data from structurally similar ethers .

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via HPLC. Compare degradation rates with 1-methoxyhexane to assess ethoxy group stability .

- Molecular docking : Model interactions with cytochrome P450 enzymes using software like AutoDock Vina. Validate predictions with inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.